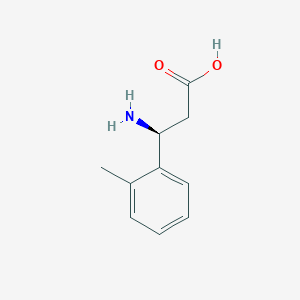

(S)-3-Amino-3-(2-methyl-phenyl)-propionic acid

Vue d'ensemble

Description

(S)-3-Amino-3-(2-methyl-phenyl)-propionic acid is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Mode of Action

It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the conformation and activity of the target molecules .

Biochemical Pathways

The compound may be involved in various biochemical pathways, depending on its specific targets. For instance, if the compound targets enzymes involved in metabolic pathways, it could affect the synthesis or breakdown of certain metabolites. Similarly, if the compound targets receptors, it could influence signal transduction pathways .

Pharmacokinetics

Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted in the urine .

Result of Action

The molecular and cellular effects of (S)-3-Amino-3-(2-methyl-phenyl)-propionic acid depend on its specific targets and the pathways they are involved in. The compound could potentially influence a wide range of biological processes, from metabolism to cell signaling .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature can affect the compound’s stability and its interactions with target molecules. Additionally, the presence of other compounds in the body can influence the compound’s absorption and distribution .

Activité Biologique

(S)-3-Amino-3-(2-methyl-phenyl)-propionic acid (often referred to as (S)-AMPA) is a chiral amino acid derivative notable for its biological activities and applications in medicinal chemistry. This compound has garnered attention due to its potential roles in peptide synthesis, neuroprotection, and modulation of neurotransmitter systems.

- Molecular Formula : CHNO

- Molar Mass : Approximately 179.23 g/mol

- Chirality : The compound contains a chiral center, making it optically active.

1. Role in Peptide Synthesis

This compound serves as an important building block in peptide synthesis. Its incorporation into peptides can enhance the stability and biological activity of the resulting compounds. The unique 2-methylphenyl side chain contributes to its hydrophobic properties, which can influence interactions within biological systems.

2. Neuroprotective Effects

Research indicates that (S)-AMPA may interact with glutamate receptors, particularly AMPA receptors, which are crucial for synaptic transmission and neuroplasticity. This interaction suggests potential neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases.

3. Enzyme Inhibition

The compound has been identified as an inhibitor of acyl-CoA oxidase 3 (ACOX3), an enzyme involved in fatty acid metabolism. Inhibition of ACOX3 could have implications for treating metabolic disorders such as fatty liver disease.

The biological activity of (S)-AMPA is likely mediated through both covalent and non-covalent interactions with its target molecules. These interactions can lead to conformational changes in enzymes or receptors, thereby modulating their activity and influencing various biochemical pathways.

Pharmacokinetics

Preliminary studies suggest that (S)-AMPA is well-absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted primarily via urine. Its pharmacokinetic profile supports its potential therapeutic applications.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (S)-3-Amino-3-(4-fluorophenyl)-propanoic acid | CHFNO | Contains a fluorine substituent enhancing bioactivity |

| (R)-3-Amino-3-(4-bromophenyl)-propanoic acid | CHBrNO | Bromine substitution affects hydrophobicity |

| (S)-3-Amino-3-(4-nitrophenyl)-propanoic acid | CHNO | Nitro group introduces electron-withdrawing characteristics |

The structural differences among these compounds significantly influence their biological activities and potential therapeutic applications.

Case Studies and Research Findings

Recent studies have highlighted various applications and effects of (S)-AMPA:

- Neuroprotective Studies : A study demonstrated that (S)-AMPA could enhance synaptic plasticity in animal models, suggesting its potential use in treating conditions like Alzheimer's disease.

- Metabolic Disorder Research : Inhibition of ACOX3 by (S)-AMPA was shown to reduce lipid accumulation in hepatocytes, indicating a possible therapeutic pathway for treating non-alcoholic fatty liver disease.

Applications De Recherche Scientifique

Pharmaceutical Development

(S)-3-Amino-3-(2-methyl-phenyl)-propionic acid is primarily utilized as a building block in the synthesis of peptide-based therapeutics. Its unique structural features enhance the stability and bioactivity of peptide drugs, making it particularly valuable in developing treatments for neurological disorders such as depression and anxiety. The compound's ability to modulate neurotransmitter systems is of particular interest in drug design.

Case Study: Neurological Drug Development

Research indicates that this compound interacts with glutamate receptors, which are crucial for synaptic transmission and neuroplasticity. Its structural similarity to other amino acids allows it to participate in various metabolic pathways, potentially leading to the development of novel neuroprotective agents .

Neuroscience Research

In neuroscience, this compound is employed to study neurotransmitter systems. It helps researchers understand the role of amino acids in brain function and their potential therapeutic applications.

Example of Application

The compound has been investigated for its effects on neurotransmitter release and synaptic plasticity, providing insights into how alterations in amino acid signaling could lead to neurodegenerative diseases or mood disorders .

Biochemical Assays

This amino acid derivative is valuable in biochemical assays designed to evaluate enzyme activity and protein interactions. Its ability to mimic natural substrates allows it to be used for screening potential inhibitors or activators in drug discovery.

Data Table: Enzyme Activity Evaluation

| Enzyme | Substrate | Activity |

|---|---|---|

| Acyl-CoA oxidase 3 | This compound | Inhibition observed |

| Glutamate decarboxylase | This compound | Activity modulation |

This table illustrates how this compound can serve as a substrate for various enzymes, aiding in the identification of new therapeutic targets .

Chiral Resolution

The compound is also utilized in chiral resolution processes, where it aids researchers in separating enantiomers in drug formulations. This process is essential for ensuring the efficacy and safety of medications, particularly those that require specific stereochemistry for optimal activity.

Food Industry Applications

In the food industry, this compound can be used as a flavor enhancer or additive. Its unique taste profile contributes not only to flavor enhancement but also adds nutritional value to food products .

Cosmetic Formulations

The compound has been explored for its potential benefits in cosmetic formulations, particularly for skin health. Its moisturizing properties may promote skin elasticity, making it attractive for inclusion in skincare products .

Propriétés

IUPAC Name |

(3S)-3-amino-3-(2-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7-4-2-3-5-8(7)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GORGZFRGYDIRJA-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426157 | |

| Record name | (3S)-3-Amino-3-(2-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

736131-48-9 | |

| Record name | (3S)-3-Amino-3-(2-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of (S)-3-amino-3-(o-tolyl)propanoic acid in pharmaceutical research?

A1: (S)-3-amino-3-(o-tolyl)propanoic acid is a key intermediate in the synthesis of Cathepsin inhibitors []. Cathepsins are a family of proteases involved in various physiological and pathological processes, making them attractive targets for drug development.

Q2: How is (S)-3-amino-3-(o-tolyl)propanoic acid typically prepared?

A2: The research paper focuses on the enzymatic preparation of (S)-3-amino-3-(o-tolyl)propanoic acid []. This suggests that researchers are exploring environmentally friendly and potentially more efficient methods for synthesizing this important building block for Cathepsin inhibitors.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.